4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid
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Overview
Description
4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid is an organic compound with a complex structure that includes both phenolic and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid typically involves multiple steps. One common method starts with the reaction of 4-(hydroxymethyl)-2-methoxyphenol with benzyl chloride under basic conditions to form the intermediate 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: 4-{[4-(carboxymethyl)-2-methoxyphenoxy]methyl}benzoic acid.
Reduction: 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzyl alcohol.
Substitution: 4-{[4-(hydroxymethyl)-2-aminophenoxy]methyl}benzoic acid.
Scientific Research Applications
4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)benzoic acid
- 4-(methoxymethyl)benzoic acid
- 4-(hydroxymethyl)-2-methoxybenzoic acid
Uniqueness
4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
4-[[4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-8,17H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHVAKCCRJQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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